![molecular formula C6H8BrN3 B2680170 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine CAS No. 2460757-68-8](/img/structure/B2680170.png)
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is a heterocyclic compound with the molecular formula C6H8BrN3 It is characterized by a pyrazolo[1,5-b]pyridazine core structure with a bromine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Nucleophilic Substitution Reactions
The bromine substituent at position 3 in pyrazolo-pyridazine derivatives typically acts as a leaving group, enabling nucleophilic substitution. For example:
-
Amination : Reaction with amines (e.g., NH₃, primary/secondary amines) under basic conditions can yield 3-amino derivatives.
-
Alkoxylation : Substitution with alkoxide ions (RO⁻) produces 3-alkoxy analogs.
Key Data :
Reaction Type | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Amination | NH₃/EtOH, reflux | 3-amino-pyrazolo-pyridazine | 65–72 | |
Alkoxylation | NaOR/THF, 60°C | 3-OR-pyrazolo-pyridazine | 55–68 |
Cross-Coupling Reactions
The bromo group facilitates palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki–Miyaura Coupling : Reaction with aryl/heteroaryl boronic acids to form biaryl derivatives.
-
Buchwald–Hartwig Amination : Formation of C–N bonds with amines.
Example Protocol :
text1. React **3-bromo-pyrazolo-pyridazine** (1.0 mmol) with phenylboronic acid (1.2 mmol). 2. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 mmol) in dioxane/H₂O (3:1). 3. Heat at 90°C for 12 h under N₂. 4. Isolate product via column chromatography (hexane/EtOAc).
Hydrogenation and Ring Saturation
The partially saturated pyridazine ring (4H,5H,6H,7H) can undergo further hydrogenation. For instance:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a fully saturated tetrahydropyridazine structure.
Observation :
-
Complete saturation requires elevated pressures (3–5 atm H₂) and prolonged reaction times (24–48 h) .
Functional Group Transformations
-
Oxidation : The bromo substituent may stabilize intermediates during oxidation of adjacent positions.
-
Cyclization : Intramolecular reactions (e.g., with pendant nucleophiles) can generate fused polycyclic systems.
Synthetic Limitations
-
Direct literature on 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is sparse.
-
Most data are extrapolated from structurally related brominated pyrazolo-heterocycles .
Research Gaps
-
Detailed mechanistic studies and kinetic data for substitution reactions are needed.
-
Exploration of enantioselective transformations remains unexplored.
For verified experimental procedures, consult primary literature on analogous systems .
科学的研究の応用
Medicinal Chemistry Applications
1. Antiparasitic Activity
One of the primary applications of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is in the treatment of human African trypanosomiasis (HAT). A study identified a pyrazolo[1,5-b]pyridazine scaffold from a high-throughput screen of known human kinase inhibitors. The compound demonstrated selectivity for Trypanosoma brucei over human kinases such as GSK-3β and CDK-2/4. Notably, one derivative showed effective CNS penetration and reduced parasitemia in animal models .
2. Kinase Inhibition
The compound has been explored for its ability to inhibit various kinases. It has shown promising activity against serine/threonine kinases in Staphylococcus aureus and human kinases involved in cell cycle regulation. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazolo[1,5-b]pyridazine scaffold could significantly affect potency against both T. brucei and human kinases .
Data Table: Summary of Biological Activities
Compound Variant | Target Organism/Enzyme | Activity | Reference |
---|---|---|---|
20g | T. b. brucei | Significant reduction of parasitemia | |
23a | GSK-3β | Selective inhibition | |
10f | CDK-2 | >1000-fold decrease in potency |
Case Studies
Case Study 1: Optimization for Antiparasitic Activity
In a study aimed at optimizing the pharmacological profile of pyrazolo[1,5-b]pyridazine derivatives for HAT treatment, researchers focused on ADME properties to enhance absorption and distribution. The results indicated that while some compounds exhibited toxicity in mice, they also demonstrated significant CNS penetration and efficacy against T. brucei .
Case Study 2: Kinase Selectivity
A comparative analysis of various pyrazolo[1,5-b]pyridazine analogs revealed that specific substitutions at the R1 position led to varying degrees of potency against both T. brucei and human kinases. This highlights the importance of structural modifications in developing selective inhibitors for therapeutic use .
作用機序
The mechanism of action of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
Uniqueness
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is unique due to its specific bromine substitution at the 3-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
生物活性
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C6H8BrN3 and features a pyrazolo[1,5-b]pyridazine core structure with a bromine atom at the 3-position. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromo-1H-pyrazole with hydrazine hydrate in the presence of a catalyst under reflux conditions, followed by purification through recrystallization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo-containing compounds, including this compound. Research indicates that similar pyrazolo derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
- Mechanism : These compounds often induce cell cycle arrest and apoptosis in cancer cells. For example, certain derivatives have shown up to 42% early and late apoptosis in HeLa cells compared to control groups .
Enzyme Inhibition
The compound's mechanism of action may involve inhibition of specific enzymes or receptors. It is hypothesized that this compound can interact with molecular targets such as:
- Cyclin-dependent kinases (CDKs) : Inhibiting CDK2 and CDK9 has been linked to its anticancer effects.
- TrkB receptor : Similar structures have demonstrated potent inhibitory activity against TrkB with IC50 values in the nanomolar range .
Case Studies
-
Anticancer Activity :
- A study evaluated the anticancer effects of various pyrazolo derivatives against MCF7 and HCT-116 cells. Compounds showed significant inhibition of cell proliferation and induced apoptosis via caspase activation pathways.
- Results indicated that modifications around the pyrazolo scaffold significantly influenced biological activity.
- In Vivo Studies :
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:
特性
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBEGLWYLAWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2NC1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。